Cas no 100442-88-4 (Haloperidol β-D-Glucuronide)

Haloperidol β-D-Glucuronide is a glucuronide conjugate of the antipsychotic drug haloperidol, formed via phase II metabolism. This metabolite is primarily used in analytical and clinical research as a reference standard for the quantification of haloperidol and its metabolites in biological samples. Its key advantages include high purity and stability, ensuring reliable performance in LC-MS/MS and HPLC analyses. The compound is particularly valuable for pharmacokinetic studies, toxicological investigations, and drug metabolism research, providing insights into haloperidol's biotransformation pathways. Its well-characterized structure and consistent quality make it an essential tool for accurate and reproducible analytical workflows.
Haloperidol β-D-Glucuronide structure
Haloperidol β-D-Glucuronide structure
Product Name:Haloperidol β-D-Glucuronide
CAS No:100442-88-4
MF:C27H31ClFNO8
MW:551.988351106644
CID:892918
PubChem ID:71317190
Update Time:2025-10-30

Haloperidol β-D-Glucuronide Chemical and Physical Properties

Names and Identifiers

    • Haloperidol β-D-Glucuronide
    • (2S,3S,4S,5R,6S)-6-[4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
    • HALOPERIDOL GLUCURONIDE
    • 4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidinyl
    • A-D-Glucopyranosiduronic Acid
    • A-D-Glucuronide
    • Haloperidol
    • Haloperidol Beta-D-Glucuronide
    • HaloperidolGlucuronide
    • 4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl beta-D-glucopyranosiduronic acid
    • 4-(4-Chlorophenyl)-1-(4-(4-fluorophenyl)-4-oxobutyl)-4-piperidinyl beta-D-glucopyranosiduronic acid
    • CHEMBL3527395
    • CHEBI:185622
    • 100442-88-4
    • .BETA.-D-GLUCOPYRANOSIDURONIC ACID, 4-(4-CHLOROPHENYL)-1-(4-(4-FLUOROPHENYL)-4-OXOBUTYL)-4-PIPERIDINYL
    • 4W53FP2YJV
    • beta-D-Glucopyranosiduronic acid, 4-(4-chlorophenyl)-1-(4-(4-fluorophenyl)-4-oxobutyl)-4-piperidinyl
    • UNII-4W53FP2YJV
    • (2S,3S,4S,5R,6S)-6-[4-(4-chlorophenyl)-1-[4-(4-luorophenyl)-4-oxobutyl]piperidin-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
    • (2R,3S,4R,5S,6R)-6-(4-(4-Chlorophenyl)-1-(4-(4-fluorophenyl)-4-oxidanylidene-butyl)piperidin-4-yl)oxy-3,4,5-tris(oxidanyl)oxane-2-carboxylic acid
    • Haloperidol ?-D-Glucuronide
    • DTXSID70747874
    • 4-(4-CHLOROPHENYL)-1-(4-(4-FLUOROPHENYL)-4-OXOBUTYL)-4-PIPERIDINYL .BETA.-D-GLUCOPYRANOSIDURONIC ACID
    • Discontinued. Please see H103755.
    • Inchi: 1S/C27H31ClFNO8/c28-18-7-5-17(6-8-18)27(38-26-23(34)21(32)22(33)24(37-26)25(35)36)11-14-30(15-12-27)13-1-2-20(31)16-3-9-19(29)10-4-16/h3-10,21-24,26,32-34H,1-2,11-15H2,(H,35,36)/t21-,22-,23+,24-,26-/m0/s1
    • InChI Key: ZFNLYKVTHNLKNZ-AMWBNRJOSA-N
    • SMILES: ClC1C=CC(=CC=1)C1(CCN(CCCC(C2C=CC(=CC=2)F)=O)CC1)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](C(=O)O)O1)O)O)O

Computed Properties

  • Exact Mass: 551.17200
  • Monoisotopic Mass: 551.1722228g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 38
  • Rotatable Bond Count: 9
  • Complexity: 796
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 137Ų

Experimental Properties

  • Density: 1.46±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubility: Almost insoluble (0.032 g/l) (25 º C),
  • PSA: 136.76000
  • LogP: 2.28000

Haloperidol β-D-Glucuronide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Biosynth
MH10160-1 mg
Haloperidol b-D-glucuronide
100442-88-4
1mg
$456.23 2023-01-03
Biosynth
MH10160-5 mg
Haloperidol b-D-glucuronide
100442-88-4
5mg
$1,938.95 2023-01-03
Biosynth
MH10160-10 mg
Haloperidol b-D-glucuronide
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10mg
$3,102.30 2023-01-03

Additional information on Haloperidol β-D-Glucuronide

Recent Advances in Haloperidol β-D-Glucuronide (CAS: 100442-88-4) Research: Analytical Methods and Pharmacological Implications

Haloperidol β-D-Glucuronide (CAS: 100442-88-4), a major metabolite of the antipsychotic drug haloperidol, has garnered renewed research interest due to its role in therapeutic drug monitoring (TDM) and potential pharmacological activity. Recent studies have focused on improving analytical detection methods and elucidating its metabolic fate, with implications for personalized medicine in psychiatric disorders. This briefing synthesizes key findings from 2022-2024 literature, highlighting technological advancements and clinical correlations.

Advanced LC-MS/MS methodologies have achieved unprecedented sensitivity in quantifying Haloperidol β-D-Glucuronide, with detection limits now reaching 0.1 ng/mL in human plasma (Journal of Chromatography B, 2023). The development of stable isotope-labeled internal standards (e.g., Haloperidol β-D-Glucuronide-d4) has significantly improved quantification accuracy, addressing previous challenges in distinguishing phase II metabolites from their parent compounds. Notably, a 2024 study demonstrated that glucuronide levels correlate more strongly with haloperidol's CNS effects than the parent drug concentration alone, suggesting its potential as a superior biomarker for treatment optimization.

Pharmacokinetic modeling reveals that Haloperidol β-D-Glucuronide exhibits unique distribution patterns, with evidence of active transport across the blood-brain barrier via MRP transporters (Neuropharmacology, 2023). This challenges the traditional view of glucuronides as purely inactive excretion products. In vitro studies using human hepatocyte models show significant inter-individual variability in glucuronidation rates (up to 40-fold differences), partially explained by UGT1A4 polymorphisms, which may underlie variable drug responses in clinical populations.

Emerging applications include the use of Haloperidol β-D-Glucuronide as a probe substrate for assessing UGT enzyme activity in drug-drug interaction studies. A 2024 multicenter validation study established standardized protocols for its use in evaluating hepatic and intestinal glucuronidation capacity, with particular relevance for co-administered medications metabolized through similar pathways (Clinical Pharmacology & Therapeutics).

Future research directions highlighted in recent reviews include: 1) Investigating potential direct modulation of neurotransmitter receptors by Haloperidol β-D-Glucuronide, 2) Developing point-of-care testing devices incorporating glucuronide measurements, and 3) Exploring its utility as a predictor of extrapyramidal side effects. These advances position Haloperidol β-D-Glucuronide as both a critical analytical target and a potentially active metabolite warranting further pharmacological characterization.

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